REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([CH3:11])=[C:9]2[C:5]([C:6](=O)[C:7](=[O:12])[NH:8]2)=[CH:4][CH:3]=1.O.NN.Cl>>[Br:1][C:2]1[C:10]([CH3:11])=[C:9]2[C:5]([CH2:6][C:7](=[O:12])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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7.65 g
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Type
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reactant
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Smiles
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BrC1=CC=C2C(C(NC2=C1C)=O)=O
|
Name
|
|
Quantity
|
35 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
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|
Quantity
|
60.2 mL
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Type
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reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 10° C
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Type
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FILTRATION
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Details
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The precipitate was filtered through sintered glass
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Type
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WASH
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Details
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washed excessively with water, than with little heptane
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Type
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CUSTOM
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Details
|
dried under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC(NC2=C1C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |